![molecular formula C16H14Cl2O2 B13783690 Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate CAS No. 81265-18-1](/img/structure/B13783690.png)
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,3-dichlorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate typically involves the esterification of 4-[(2,3-dichlorophenyl)methyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Formation of 4-[(2,3-dichlorophenyl)methyl]benzoic acid.
Reduction: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl alcohol.
Substitution: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl bromide.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The 2,3-dichlorophenylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- Ethyl 4-[(2,4-dichlorophenyl)methyl]benzoate
- Ethyl 4-[(3,4-dichlorophenyl)methyl]benzoate
- Ethyl 4-[(2,3-dichlorophenyl)ethyl]benzoate
Comparison: Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is unique due to the specific positioning of the dichloro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Propiedades
Número CAS |
81265-18-1 |
|---|---|
Fórmula molecular |
C16H14Cl2O2 |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate |
InChI |
InChI=1S/C16H14Cl2O2/c1-2-20-16(19)12-8-6-11(7-9-12)10-13-4-3-5-14(17)15(13)18/h3-9H,2,10H2,1H3 |
Clave InChI |
VIMWHSYVGMERMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



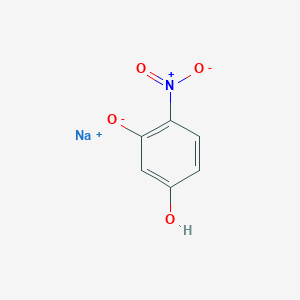
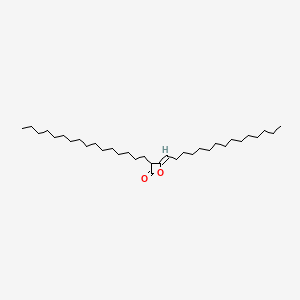


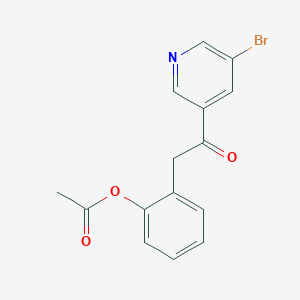
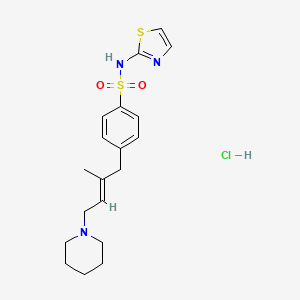
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
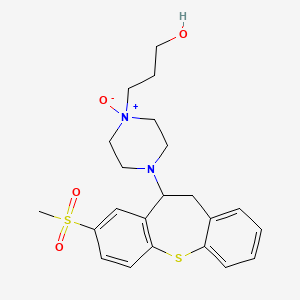
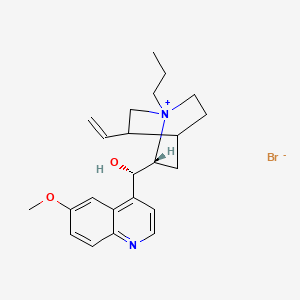
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
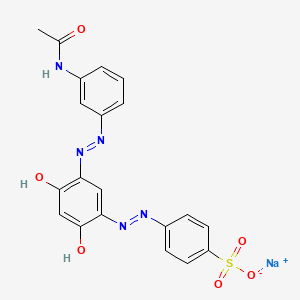

![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
